molecular formula C19H17ClN4O2S B2773511 2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile CAS No. 860610-64-6

2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile

Cat. No. B2773511
CAS RN: 860610-64-6
M. Wt: 400.88
InChI Key: SRZSGVQUAPRHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The compound has been involved in various synthetic pathways, demonstrating its versatility in chemical transformations. For instance, it has been used in the formation of bis-quinazolines, where a 5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one fragment is linked to quinazoline or benzo[h]quinazoline systems through a CH2S bridge. This indicates its potential in creating complex molecular structures, which might be useful in pharmaceuticals or material science (Markosyan et al., 2018).

Chemical Transformations

The compound has shown efficacy in undergoing transformations with various nucleophiles, leading to the production of differently substituted quinazolinones. These transformations are crucial in the diversification of molecular structures, broadening the scope of potential applications in chemical synthesis and drug discovery (Kobayashi et al., 2008).

Novel Compound Synthesis

The research has extended into the synthesis of novel compounds like thioglycoside derivatives containing 4(3H)-quinazolinone, suggesting the compound’s role in the formation of new molecules with potential biological activity. This can be pivotal for the development of new drugs or chemical agents with specific properties (Huang et al., 2009).

Antitumor Activity

Studies involving derivatives of the compound have shown promising results in terms of antitumor activity. For instance, a compound synthesized using 2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile exhibited better antitumor activity than reference compounds in specific cell lines, highlighting its potential in cancer research and treatment (Zhou et al., 2021).

Mechanism of Action

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-imino-6,7-dimethoxyquinazolin-2-yl]sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-25-16-9-13-15(10-17(16)26-2)23-19(27-8-7-21)24(18(13)22)11-12-5-3-4-6-14(12)20/h3-6,9-10,22H,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZSGVQUAPRHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC#N)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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